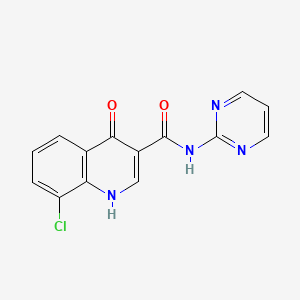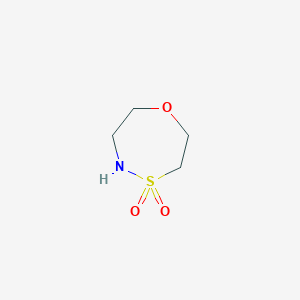
1,4,5-Oxathiazepane 4,4-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5-Oxathiazepane 4,4-dioxide is a heterocyclic compound that belongs to the class of sultams, which are cyclic sulfonamides. This compound is characterized by a seven-membered ring containing oxygen, sulfur, and nitrogen atoms. Sultams, including this compound, have garnered significant interest due to their diverse chemical and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4,5-Oxathiazepane 4,4-dioxide can be synthesized through the reaction of N-benzyl-N-(2-hydroxyethyl)-sarcosine or proline sulfamide with aromatic aldehydes under acid catalysis . The starting materials, N-Boc-sulfamide derivatives of sarcosine or proline, are alkylated with benzyl alcohol under Mitsunobu reaction conditions. The Boc group is then removed chemoselectively by acidolysis, and the resulting product is reduced to the corresponding alcohol in good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that utilize readily available starting materials and mild reaction conditions. The use of environmentally friendly and cost-effective processes is emphasized to facilitate large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
1,4,5-Oxathiazepane 4,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,4,5-Oxathiazepane 4,4-dioxide has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocycles.
Medicine: It has shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1,4,5-Oxathiazepane 4,4-dioxide involves its interaction with molecular targets and pathways. The compound has been shown to induce high levels of reactive oxygen species (ROS) in treated cancer cell lines, leading to apoptosis (programmed cell death). This ROS-driven mechanism is also responsible for its antibacterial activity . The compound targets specific enzymes and proteins involved in cellular processes, disrupting their function and leading to cell death .
Comparaison Avec Des Composés Similaires
1,4,5-Oxathiazepane 4,4-dioxide can be compared with other similar compounds, such as:
1,4,3,5-Oxathiadiazepane 4,4-dioxides: These compounds share a similar heterocyclic structure but differ in the arrangement of atoms within the ring.
Benzodithiazine dioxides: These compounds exhibit anti-HIV-1 activity and are structurally related to this compound.
Benzoxathiazepine 1,1-dioxides: Known for their ability to activate glucokinase, these compounds are used in the treatment of type II diabetes.
The uniqueness of this compound lies in its specific combination of chemical and biological properties, making it a versatile compound for various applications .
Propriétés
IUPAC Name |
1,4,5-oxathiazepane 4,4-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3S/c6-9(7)4-3-8-2-1-5-9/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQCWJFIVXGEAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCS(=O)(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
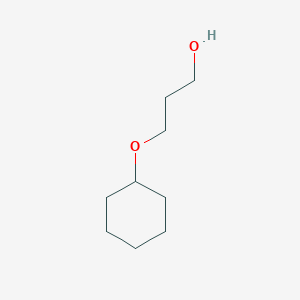

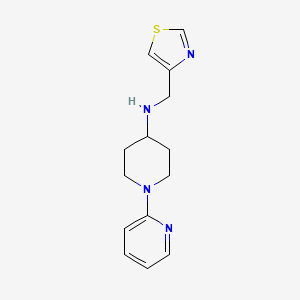

![2-[1-(4-methylphenyl)-2-[4-(trifluoromethyl)benzenesulfonamido]ethoxy]ethan-1-ol](/img/structure/B2649697.png)
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2649698.png)


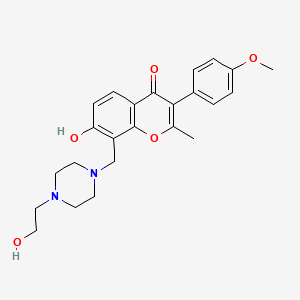
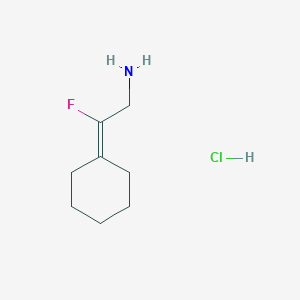
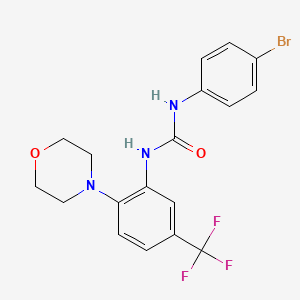
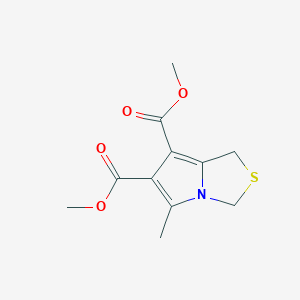
![9-((4-phenylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2649708.png)
